NH2-PEG3-C2-Boc, CAS 252881-74-6, is a discrete (monodisperse) heterobifunctional linker featuring a primary amine at one terminus and a Boc-protected amine at the other, separated by a hydrophilic 15-atom spacer composed of three ethylene glycol units and an ethyl group. This structure is specifically designed for multi-step conjugation strategies where controlled, sequential reactions are required. The Boc (tert-butyloxycarbonyl) group provides robust protection to one amine under basic and nucleophilic conditions, yet can be cleanly removed with mild acid (e.g., trifluoroacetic acid, TFA), enabling its use in orthogonal synthesis schemes common in peptide modification, bioconjugation, and the development of complex therapeutic constructs like PROTACs.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQElc2T9hrAp-lacYX1nzBU6iMvMlG-exEHhLM8EGS3N7qqb9QQQH0qQ6aPOzvEho-eb_hWmufo1k85yRJWS_YQGuEuz7NF5GEPGJmjD_q0f3YjtphYoxUiJO-C50CbSZKUyDigsEzsPpXrh_t9VEjuLa0fjHX73DwWI-BZfZEJ96DVjZ5C69wBN2rEezp2Zo-WoASz4uEXpzeqnVBIYasXD17sw9UUugAAqajDh3fhs9GWbIMU%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGK03lkqPzFnI5I7H6UfTTRML5RXkhcSVGLzPq5DRWuvHwxh_K63BeYy3C6pvaczFPrlLvXoPLcgQIhjTKweUBa8aIKnZjyqfLpWrPq6Fj15GXgxaXev_NWyF5UTQXhI8GUgWT-YyFpPEk13HDUzLr0y0q9)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHP8DXoqBly_m-iKXbRrl6kfxb7o1vUkZx0pOMpvnJxWFayyMeJiYML7FM2UNCPR-gD5VPWQr9ccTjO7hthHtDgKaWOeuYaraFpIR4rGeVVnvl8Yf5G3kvr5R47YjDJv8tGPTTv1SZ1IYSJsTrk7TZpowLkSw%3D%3D)]
Substituting NH2-PEG3-C2-Boc with a close analog is often unfeasible and can compromise an entire synthesis workflow. Using a linker with a different PEG length (e.g., PEG2 or PEG4) directly alters the spatial distance between conjugated molecules, a critical parameter for efficacy in applications like PROTACs where optimal ternary complex formation is distance-dependent.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGPd2H-UcK6FRdoxxo4IgfkVPnEKr-ocCfCJ55P3eUcrpvgEiR37647fCM4HPmbgB29_JPq0QI1EVrc3BROqa-65mWH_9AtAplt95-8HEGvEJAlDxGZe_vpvpA5AObLbL4oXynQyRwKMnoBYQrAOJzwH0BaXPUpZC5sYcrjfwZkiOjH1di8AUfS_nN_FLJDgQK9CTBlt6RZOKn6OmOebTf_ZPt_afg%3D)] Replacing the acid-labile Boc group with a base-labile alternative like Fmoc necessitates a complete inversion of the deprotection strategy (acid vs. base), rendering it incompatible with established synthesis routes, particularly those using Fmoc-based solid-phase peptide synthesis (SPPS).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQElc2T9hrAp-lacYX1nzBU6iMvMlG-exEHhLM8EGS3N7qqb9QQQH0qQ6aPOzvEho-eb_hWmufo1k85yRJWS_YQGuEuz7NF5GEPGJmjD_q0f3YjtphYoxUiJO-C50CbSZKUyDigsEzsPpXrh_t9VEjuLa0fjHX73DwWI-BZfZEJ96DVjZ5C69wBN2rEezp2Zo-WoASz4uEXpzeqnVBIYasXD17sw9UUugAAqajDh3fhs9GWbIMU%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEpy871BPEw22vC9mxLPONTXzkqx67fZ-8ruyHqe_Rdg3LtEXz6TFFYjzZqZdy4lOy8hEbEYh7s5ujebEQVjBKQ8VgYyv4CBbmaZ7RJ2VmLq2WDc9riQJ5mosu0rn72DqLBOnCIByrU1NjGgws8U8ryq4PrcKoYFXAjalAQTM2JuAG0z1p1PLzoLG6deqnfOGbhWK2iWC0CKRbjs1pnEEQfWLSwhuiA3RLl17oeJpNB5xfAhU0%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFOyelEGdWustMuocpx-m5nZgnTvsXK4pBo-HxMq7JefigU0hwIf3vpudFeBYrtgPnFENKtoRQKMR-vORzBkpQLu1sH1zqAJ68qgLNiBQWcLqgMP9a2gM4K_zZF8muGzTJPF2sqJ-YWktHsDfnaTvU3sy7264hE8R7NZ0YWCcahk2IIEEtfvF9XXMsXgEJ0wFjNSq-mDru_mEvYalflHkIP_XM8OEG55lDI0A%3D%3D)] Finally, using an unprotected diamine linker prevents controlled, stepwise conjugation, leading to undesirable cross-linking and a complex mixture of products.
The Boc protecting group is chemically orthogonal to the Fmoc group, which is a critical feature for process control in multi-step synthesis. The Boc group is stable to the standard conditions used for Fmoc deprotection (typically 20-50% piperidine in DMF), while the Fmoc group is stable to the acidic conditions used for Boc deprotection (typically trifluoroacetic acid, TFA).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQElc2T9hrAp-lacYX1nzBU6iMvMlG-exEHhLM8EGS3N7qqb9QQQH0qQ6aPOzvEho-eb_hWmufo1k85yRJWS_YQGuEuz7NF5GEPGJmjD_q0f3YjtphYoxUiJO-C50CbSZKUyDigsEzsPpXrh_t9VEjuLa0fjHX73DwWI-BZfZEJ96DVjZ5C69wBN2rEezp2Zo-WoASz4uEXpzeqnVBIYasXD17sw9UUugAAqajDh3fhs9GWbIMU%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGWl0gz6Bp9TEM3zBSwS8xh-BMv13EIw1v0tZTDwVxOBADxCG4gJZvJANFEy921BeoDcPU1Sx0QSkRm6KRECdPegQhHxvqe3NbRBzMIiFeU31WJvfiH1fUX2_DOHB_8cWEhI0c_JDAHIBCMfJ3tfoHDGZhz77Knu90yELwffysR7AC30mMVauOZyij3Et4m1lgRz80WNtY3iwML6rP7fLk%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFjHNp8ezi9M3tnt72UoHHwLavDsoscgWJyO1q7TB81rXK78YhCOb3RvIw-TcA1HaJXnD9pCzcs5TsBxqMU14XB-8KLK2T-n1o8j-aiiYG1jBNX6rnRDR98fP1WT1uGSx9km7HtKZzxjEYsqr9g)] This allows for the selective deprotection of Fmoc-protected amino acids during peptide chain elongation without premature cleavage of the Boc-protected linker amine, preventing sequence-truncating side reactions.
| Evidence Dimension | Protecting Group Stability |
| Target Compound Data | Boc group is stable to basic conditions (e.g., piperidine) |
| Comparator Or Baseline | Fmoc-protected analog (Fmoc-NH-PEG3-C2-NH2), which is labile to piperidine |
| Quantified Difference | Qualitatively orthogonal; one is stable while the other is cleaved under identical basic conditions. |
| Conditions | Standard Solid-Phase Peptide Synthesis (SPPS) deprotection cycles. |
This orthogonality is essential for synthesizing complex peptides or bioconjugates where one part of the molecule is built using Fmoc chemistry before the linker's amine is exposed for subsequent conjugation.
The inclusion of a hydrophilic polyethylene glycol (PEG) spacer is a key strategy for improving the solubility and reducing the aggregation of bioconjugates, particularly those involving hydrophobic payloads like cytotoxic drugs in Antibody-Drug Conjugates (ADCs).[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE2o9S0Dm49lTNYjrajYrQFVl9ydeCHd4PGq-Aq2eQQqtU6iHt2AohTWZUlgnUsqkitYIqrnz_uqtsmpgmIsGIudAoKlrPB12JBPyGpnUb7RX01gS1_wzCrPTFJ0dQD_uccvDmhfNf-ftije3MYr4S-Wik1a8rczGzOdquX2HI9I-uOpo81KEV2YsrsisSBUGHwFl4LmDFDFm2tJrT9XX_7-YuGzncKiPJq6cRCExxO4lFB0h4e7j5v)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFBhvW-vEUe_cGF-cWunOA1HTbv2odkNE0nf-YGxnMRzBnlzC0Q9meMidJGuGP1WF3F27ivkVeyyd_UEvtNuC-gafVy-Oon5oo1jw4jNbWarFlVwfwf-si7Z-fXU6tUf0p_g5XaeCa1Oi_vydH6AcZcoIDm6hiO_VsH9weJrAwLA3mh8BhIByWuRajRc6xudZXHK81mBG6kmrFQVA%3D%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEddabaSigxv-XgNz580uEruU90CnsABWlFNkiVCfDjsZL_yx4As-mWYHEaktt2a2su9zhD6dZCKFo2tCcnnsVEfzYXb_isIVvkpsQNi0JHM_STVJcCp8ZH8E-h13OLwHEtrS0aY3GlSrNa3BPAKq-Rk5hixuIA9_ZCi81fq-7zoVJk2G6kC1D-2Q%3D%3D)] PEG linkers form a hydration shell around the molecule, which can significantly enhance aqueous solubility compared to structurally similar alkyl-based linkers.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEddabaSigxv-XgNz580uEruU90CnsABWlFNkiVCfDjsZL_yx4As-mWYHEaktt2a2su9zhD6dZCKFo2tCcnnsVEfzYXb_isIVvkpsQNi0JHM_STVJcCp8ZH8E-h13OLwHEtrS0aY3GlSrNa3BPAKq-Rk5hixuIA9_ZCi81fq-7zoVJk2G6kC1D-2Q%3D%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHpkzLRIjKBBMdELcGO2xWYiojv_Ogtv47UWL2D3O0x_q5-YemH3V9e6-wxt887OuIvRQm8lZjrVlR3PDoFSvn97qzudPtgqJbqItDUAGdCV2wwVOdkp2_R384tkMVQxOltdBzg9ORz5oW8VTaomUC42hct_mgyOz_W2gk3)] This prevents the aggregation that often plagues ADCs with high drug-to-antibody ratios (DARs), which can lead to rapid clearance, loss of efficacy, and potential immunogenicity.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFBhvW-vEUe_cGF-cWunOA1HTbv2odkNE0nf-YGxnMRzBnlzC0Q9meMidJGuGP1WF3F27ivkVeyyd_UEvtNuC-gafVy-Oon5oo1jw4jNbWarFlVwfwf-si7Z-fXU6tUf0p_g5XaeCa1Oi_vydH6AcZcoIDm6hiO_VsH9weJrAwLA3mh8BhIByWuRajRc6xudZXHK81mBG6kmrFQVA%3D%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHpkzLRIjKBBMdELcGO2xWYiojv_Ogtv47UWL2D3O0x_q5-YemH3V9e6-wxt887OuIvRQm8lZjrVlR3PDoFSvn97qzudPtgqJbqItDUAGdCV2wwVOdkp2_R384tkMVQxOltdBzg9ORz5oW8VTaomUC42hct_mgyOz_W2gk3)]
| Evidence Dimension | Aqueous Solubility & Aggregation Prevention |
| Target Compound Data | PEGylated linkers significantly increase the hydrophilicity and solubility of the final conjugate. |
| Comparator Or Baseline | Non-PEGylated alkyl chain linkers of similar length (e.g., Boc-NH-(CH2)n-NH2), which are more hydrophobic. |
| Quantified Difference | Enables higher DARs (e.g., >4) without the aggregation and rapid clearance seen with hydrophobic linkers.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFBhvW-vEUe_cGF-cWunOA1HTbv2odkNE0nf-YGxnMRzBnlzC0Q9meMidJGuGP1WF3F27ivkVeyyd_UEvtNuC-gafVy-Oon5oo1jw4jNbWarFlVwfwf-si7Z-fXU6tUf0p_g5XaeCa1Oi_vydH6AcZcoIDm6hiO_VsH9weJrAwLA3mh8BhIByWuRajRc6xudZXHK81mBG6kmrFQVA%3D%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHpkzLRIjKBBMdELcGO2xWYiojv_Ogtv47UWL2D3O0x_q5-YemH3V9e6-wxt887OuIvRQm8lZjrVlR3PDoFSvn97qzudPtgqJbqItDUAGdCV2wwVOdkp2_R384tkMVQxOltdBzg9ORz5oW8VTaomUC42hct_mgyOz_W2gk3)] |
| Conditions | Aqueous buffer systems typical for formulation of biologics such as ADCs. |
For developing ADCs or other bioconjugates with hydrophobic components, using a PEG linker is critical for achieving a stable, soluble, and effective therapeutic product.
NH2-PEG3-C2-Boc is widely cited and used as a building block for constructing PROTACs (Proteolysis-Targeting Chimeras).[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTYsWbORNnaqY695t2OUUeU_XCqftVyMeXblOYlNGicT7RqI6zv9Z_ES7p4vz8qgDJluO17vTGFDqzXSfU3vNAPz7FwZfjWH5zDipopd0f1x6D1ApUSdsGevrF_d7V2Iyd0dstZyXJTCJUhbiQlA%3D%3D)][[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG-0YjJcVPg_vO0mszsUyl9VSoO1otZTSfZrxtUdP6vBvX_L0o7AK0kP3JS8hvgEJn1A92mpWKcyk7oES3DmFLI4z_9R3877l8ho0HEpXKvx_WHXT4hv01POZhamXdiT481Eg_THhtCXhGfmp96jIEBD5G_mEeHvA%3D%3D)][[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF7eDaazdLFGq2_ZrcMiHMxhP1qpx5YXQDSnFKK-ioebHMbWJRBJe20bMVVsx4xFMhRMdIA0vRtn0FOu1XoUyr7M7tLjK5vAnxJxyg5pmJqRhr5L294wRgGUala4lXLY0Bl2M6eA-rHBO7hbXRtol4%3D)] A PROTAC's function relies on a linker to connect a target protein ligand with an E3 ligase ligand, and the linker's length and composition are critical determinants of the resulting ternary complex stability and degradation efficacy.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGPd2H-UcK6FRdoxxo4IgfkVPnEKr-ocCfCJ55P3eUcrpvgEiR37647fCM4HPmbgB29_JPq0QI1EVrc3BROqa-65mWH_9AtAplt95-8HEGvEJAlDxGZe_vpvpA5AObLbL4oXynQyRwKMnoBYQrAOJzwH0BaXPUpZC5sYcrjfwZkiOjH1di8AUfS_nN_FLJDgQK9CTBlt6RZOKn6OmOebTf_ZPt_afg%3D)] The defined PEG3 length of this linker provides a specific spatial separation that must often be empirically optimized for each target-ligase pair. Its heterobifunctional nature allows for the directional, stepwise assembly required to build the final PROTAC molecule.
| Evidence Dimension | Precursor Application Fit |
| Target Compound Data | Frequently used as a foundational building block in the synthesis of PROTACs. |
| Comparator Or Baseline | General, non-specific linkers or those of different lengths (e.g., PEG2, PEG4). |
| Quantified Difference | Not applicable; this is evidence of established utility and suitability for a major application. |
| Conditions | Multi-step synthesis of PROTAC molecules for targeted protein degradation research. |
Procuring this specific linker allows researchers to build upon established chemical literature and protocols for PROTAC development, reducing synthesis design risk.
For multi-step syntheses where a peptide or other biomolecule is first constructed using a base-labile Fmoc strategy, this linker is the correct choice for subsequent modification. Its acid-labile Boc group remains intact during Fmoc-deprotection cycles, allowing the linker to be coupled to the molecule and then selectively deprotected at the final stage for conjugation to a second component.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQElc2T9hrAp-lacYX1nzBU6iMvMlG-exEHhLM8EGS3N7qqb9QQQH0qQ6aPOzvEho-eb_hWmufo1k85yRJWS_YQGuEuz7NF5GEPGJmjD_q0f3YjtphYoxUiJO-C50CbSZKUyDigsEzsPpXrh_t9VEjuLa0fjHX73DwWI-BZfZEJ96DVjZ5C69wBN2rEezp2Zo-WoASz4uEXpzeqnVBIYasXD17sw9UUugAAqajDh3fhs9GWbIMU%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFOyelEGdWustMuocpx-m5nZgnTvsXK4pBo-HxMq7JefigU0hwIf3vpudFeBYrtgPnFENKtoRQKMR-vORzBkpQLu1sH1zqAJ68qgLNiBQWcLqgMP9a2gM4K_zZF8muGzTJPF2sqJ-YWktHsDfnaTvU3sy7264hE8R7NZ0YWCcahk2IIEEtfvF9XXMsXgEJ0wFjNSq-mDru_mEvYalflHkIP_XM8OEG55lDI0A%3D%3D)]
When conjugating hydrophobic payloads to antibodies, this linker's hydrophilic PEG3 spacer helps mitigate aggregation and improves the overall solubility of the final ADC. This is critical for achieving stable formulations and enabling higher drug-to-antibody ratios without compromising pharmacokinetic properties.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFBhvW-vEUe_cGF-cWunOA1HTbv2odkNE0nf-YGxnMRzBnlzC0Q9meMidJGuGP1WF3F27ivkVeyyd_UEvtNuC-gafVy-Oon5oo1jw4jNbWarFlVwfwf-si7Z-fXU6tUf0p_g5XaeCa1Oi_vydH6AcZcoIDm6hiO_VsH9weJrAwLA3mh8BhIByWuRajRc6xudZXHK81mBG6kmrFQVA%3D%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEddabaSigxv-XgNz580uEruU90CnsABWlFNkiVCfDjsZL_yx4As-mWYHEaktt2a2su9zhD6dZCKFo2tCcnnsVEfzYXb_isIVvkpsQNi0JHM_STVJcCp8ZH8E-h13OLwHEtrS0aY3GlSrNa3BPAKq-Rk5hixuIA9_ZCi81fq-7zoVJk2G6kC1D-2Q%3D%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHpkzLRIjKBBMdELcGO2xWYiojv_Ogtv47UWL2D3O0x_q5-YemH3V9e6-wxt887OuIvRQm8lZjrVlR3PDoFSvn97qzudPtgqJbqItDUAGdCV2wwVOdkp2_R384tkMVQxOltdBzg9ORz5oW8VTaomUC42hct_mgyOz_W2gk3)]
This compound serves as a key building block in the development of PROTACs. It is an appropriate choice when screening a panel of linkers, where its defined PEG3 length can be directly compared against shorter (PEG2) or longer (PEG4) analogs to empirically determine the optimal spatial arrangement for efficient ternary complex formation and target protein degradation.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGPd2H-UcK6FRdoxxo4IgfkVPnEKr-ocCfCJ55P3eUcrpvgEiR37647fCM4HPmbgB29_JPq0QI1EVrc3BROqa-65mWH_9AtAplt95-8HEGvEJAlDxGZe_vpvpA5AObLbL4oXynQyRwKMnoBYQrAOJzwH0BaXPUpZC5sYcrjfwZkiOjH1di8AUfS_nN_FLJDgQK9CTBlt6RZOKn6OmOebTf_ZPt_afg%3D)]
Irritant